![molecular formula C8H7N3O2 B2934182 1-Methyl-1H-benzo[d][1,2,3]triazole-4-carboxylic acid CAS No. 1312556-53-8](/img/structure/B2934182.png)

1-Methyl-1H-benzo[d][1,2,3]triazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

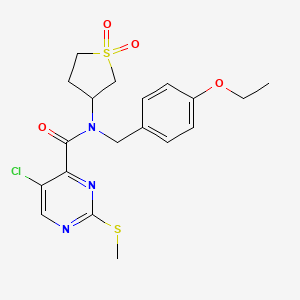

“1-Methyl-1H-benzo[d][1,2,3]triazole-4-carboxylic acid” is a chemical compound with the molecular formula C8H7N3O2 . It is a solid substance and its IUPAC name is 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing compounds often involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .Molecular Structure Analysis

The molecular structure of “1-Methyl-1H-benzo[d][1,2,3]triazole-4-carboxylic acid” can be represented by the InChI code: 1S/C8H7N3O2/c1-11-7-3-2-5(8(12)13)4-6(7)9-10-11/h2-4H,1H3,(H,12,13) . This indicates that the compound contains a benzotriazole ring with a carboxylic acid group attached to it .Chemical Reactions Analysis

The 1,2,4-triazole moiety is known to react with aromatic aldehydes in the presence of ethanol to give benzotriazole-based N,O-acetals . These acetals are susceptible to deprotonation, giving access to acylsilanes .Physical And Chemical Properties Analysis

The compound is a solid substance . It has a molecular weight of 177.16 .科学的研究の応用

Corrosion Inhibition

1-Methylbenzotriazole-4-carboxylic acid: is widely recognized for its role as a corrosion inhibitor, particularly for copper and its alloys . The compound forms a protective layer on the metal surface, preventing oxidation and subsequent corrosion. This application is crucial in industries where metals are exposed to corrosive environments, such as in plumbing, marine engineering, and the preservation of cultural heritage artifacts.

Pharmaceutical Research

This compound serves as a precursor in the synthesis of various pharmacologically active molecules . Its derivatives have been explored for potential anticancer, antifungal, antibacterial, and antiviral properties. The ability of benzotriazole derivatives to interact with enzymes and receptors due to their large conjugated system makes them valuable in drug design and discovery.

Material Science

In material science, 1-methylbenzotriazole-4-carboxylic acid derivatives show promise in the development of materials for solar and photovoltaic cells . Their chemical structure allows for efficient energy transfer and stability, making them suitable for use in renewable energy technologies.

Synthetic Organic Chemistry

The benzotriazole moiety is a versatile building block in synthetic organic chemistry . It can act as an excellent leaving group, stabilize radicals, and facilitate the formation of diverse heterocyclic compounds. This makes it a valuable reagent in the construction of complex organic molecules.

Environmental Relevance

Benzotriazole derivatives, including 1-methylbenzotriazole-4-carboxylic acid , have been studied for their environmental impact, particularly in water systems . Understanding their behavior and breakdown products is essential for assessing their ecological footprint and developing strategies for environmental protection.

Antimicrobial Activity

Research has indicated that benzotriazole derivatives exhibit antimicrobial properties, making them candidates for the development of new antibiotics . Their mechanism of action often involves disrupting microbial cell processes, which can be leveraged to combat resistant strains of bacteria.

作用機序

Target of Action

It is known that the 1,2,3-triazole moiety is often seen in experimental drug candidates and approved drugs . The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of enzymes .

Mode of Action

The 1,2,3-triazole moiety is known for its unique properties, inert nature, and ability to mimic amide bonds . This suggests that the compound may interact with its targets by mimicking the structure of natural substrates or inhibitors, thereby interfering with the normal function of the target enzymes.

Biochemical Pathways

The 1,2,3-triazole moiety is known to be involved in a wide range of applications, including bioconjugation chemistry, dendrimer and polymer synthesis, synthesis of peptidomimetics, combinatorial drug chemistry, and materials science . This suggests that the compound may affect multiple biochemical pathways, depending on the specific targets it interacts with.

Result of Action

Compounds with a 1,2,3-triazole moiety have been reported to display growth inhibition on non-small cell lung cancer cell line hop-92 and different cell lines of leukemia . This suggests that the compound may have potential anticancer effects.

Action Environment

For instance, the compound is recommended to be stored in a sealed, dry environment at 2-8°C , indicating that moisture and temperature could affect its stability.

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

特性

IUPAC Name |

1-methylbenzotriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-11-6-4-2-3-5(8(12)13)7(6)9-10-11/h2-4H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDDLIPBWYSFLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC(=C2N=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1H-benzo[d][1,2,3]triazole-4-carboxylic acid | |

CAS RN |

1312556-53-8 |

Source

|

| Record name | 1-methyl-1H-1,2,3-benzotriazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2934101.png)

![2-(3-chlorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2934102.png)

![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2934103.png)

![N-allyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2934105.png)

![4-(4-Chloro-phenoxy)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-butyramide](/img/structure/B2934111.png)

![Ethyl 1-(trifluoroacetyl)imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B2934119.png)